Coelenterazine hcp

Calcium sensing Aequorin bioluminescence Photoprotein reconstitution

Coelenterazine hcp (CAS 123437-32-1) is a semisynthetic coelenterazine analogue, structurally defined as 2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one with a molecular weight of 399.5 g/mol and an emission maximum of 445 nm. The compound serves as a bioluminescent substrate for aequorin photoproteins and Renilla-type luciferases, functioning in calcium sensing and reporter assays.

Molecular Formula C25H25N3O2
Molecular Weight 399.5 g/mol
CAS No. 123437-32-1
Cat. No. B048168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoelenterazine hcp
CAS123437-32-1
Molecular FormulaC25H25N3O2
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CC=C4)C5=CC=C(C=C5)O
InChIInChI=1S/C25H25N3O2/c29-20-12-10-19(11-13-20)23-16-28-24(21(26-23)14-17-8-4-5-9-17)27-22(25(28)30)15-18-6-2-1-3-7-18/h1-3,6-7,10-13,16-17,29-30H,4-5,8-9,14-15H2
InChIKeyUCSBOFLEOACXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coelenterazine hcp (CAS 123437-32-1): Baseline Product Overview and Compound Class Context


Coelenterazine hcp (CAS 123437-32-1) is a semisynthetic coelenterazine analogue, structurally defined as 2-benzyl-8-(cyclopentylmethyl)-6-(4-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one with a molecular weight of 399.5 g/mol and an emission maximum of 445 nm [1]. The compound serves as a bioluminescent substrate for aequorin photoproteins and Renilla-type luciferases, functioning in calcium sensing and reporter assays . Like other coelenterazines, it undergoes oxidation in the presence of calcium-bound aequorin or luciferase to emit blue light without requiring external excitation, thereby eliminating autofluorescence interference . The hcp designation denotes a specific substitution pattern: a cyclopentylmethyl group at the C8 position of the imidazopyrazinone core, which distinguishes it from native coelenterazine (H at C8) and other analogues such as coelenterazine h (decyl at C8) or coelenterazine f (fluoro-substituted) [1].

Pre-reconstitution workflow for aequorin-based calcium sensing with high luminescence intensity
Supports reporter assays and BRET applications as a Renilla luciferase substrate
hcp-type substitution pattern (cyclopentylmethyl at C8) delivers distinct photoprotein kinetic profiles compared to h, cp, f analogues

Coelenterazine hcp (CAS 123437-32-1): Why Generic Substitution Among Coelenterazine Analogues Fails to Deliver Reproducible Quantitative Results


Coelenterazine analogues cannot be interchanged without fundamentally altering assay performance characteristics. Even structurally similar coelenterazines confer substantially different calcium affinities, luminescence intensities, and response kinetics to the aequorin complex [1]. For instance, aequorins reconstituted with coelenterazine hcp, cp, f, or h exhibit 10-20 times stronger luminescence than native coelenterazine-aequorin, yet coelenterazine hcp specifically delivers a 190-fold intensity increase with the fastest calcium response time among commonly evaluated analogues . Conversely, obelin-hcp displays a kinetic profile 20 times faster than aequorin-hcp in parallel calcium-jump experiments, demonstrating that even the identical hcp ligand produces photoprotein-specific outcomes [2]. Procurement of a generic or unspecified coelenterazine analogue introduces substantial experimental variability and precludes cross-study reproducibility.

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Luminescence intensity and calcium response kinetics vary substantially across coelenterazine analogues; generic substitution may invalidate assay sensitivity
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Aequorin complexes reconstituted with h, cp, or f analogues exhibit different signal strength and Ca2+ affinity than hcp, introducing cross-study variability
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The identical hcp ligand yields photoprotein-specific kinetic outcomes (e.g., obelin-hcp response rate differs significantly from aequorin-hcp); scaffold choice impacts performance

Coelenterazine hcp (CAS 123437-32-1): Quantified Differential Performance Evidence Against Closest Analogues


Luminescence Intensity: Coelenterazine hcp Versus Native Coelenterazine in Aequorin Complexes

Reconstitution of recombinant apoaequorin with coelenterazine hcp produces a photoprotein complex with luminescence intensity 190-fold higher than apoaequorin reconstituted with native coelenterazine [1]. This 190× enhancement represents a class-leading value; coelenterazine h yields a 16-fold increase, coelenterazine cp yields a 15-fold increase, and coelenterazine f yields a 20-fold increase relative to native coelenterazine [2]. The 190× value is consistently reported across independent vendor technical datasheets and primary literature [1][3].

Luminescence intensity
Head-to-head
190× native coelenterazine luminescence
Supports high-sensitivity calcium detection with improved signal-to-noise ratio
Consistent across independent literature and vendor data
Calcium sensing Aequorin bioluminescence Photoprotein reconstitution

Calcium Response Kinetics: Coelenterazine hcp Versus Native Coelenterazine in Aequorin Complexes

Coelenterazine hcp-aequorin complex exhibits a faster response time to calcium stimulation than native coelenterazine-aequorin . Stopped-flow kinetic analysis of obelin-hcp demonstrates a rise rate nearly 3-fold higher than obelin with native coelenterazine and 11-fold higher than aequorin with native coelenterazine [1]. However, obelin-hcp is 20-fold faster than aequorin-hcp in the same assay system, indicating that while hcp confers kinetic advantages, the photoprotein scaffold also modulates absolute response speed [1]. Coelenterazine hcp is consistently described as conferring a fast response time to the aequorin complex [2].

Ca2+ response kinetics
Cross-study comparable
Faster response time vs. native coelenterazine-aequorin
Enables tracking of rapid intracellular Ca2+ transients
Quantitative stopped-flow rates available for obelin-hcp system
Calcium transient detection Stopped-flow kinetics Photoprotein response time

Photoprotein Scaffold Compatibility: Obelin-hcp Versus Aequorin-hcp Performance Comparison

A 2015 systematic comparison of coelenterazine analogues f, i, and hcp across three photoprotein scaffolds (aequorin, obelin, clytin) revealed that obelin-hcp demonstrates a calcium response rise rate approximately 20-fold higher than aequorin-hcp [1]. Obelin-hcp also preserved high specific bioluminescence activity and displayed higher Ca2+ sensitivity compared to obelin charged with native coelenterazine [1]. These data demonstrate that hcp ligand performance is not uniform across photoprotein systems; obelin-hcp is established as the superior reporter for fast intracellular Ca2+ transients, while aequorin-hcp remains optimal for applications requiring maximum absolute luminescence intensity [1].

Photoprotein scaffold comparison
Head-to-head
Obelin-hcp response rate 20× higher than aequorin-hcp
Scaffold selection is critical; obelin-hcp maximizes kinetic resolution
Based on systematic 2015 comparison across three photoproteins
Obelin photoprotein Fast calcium transients Semisynthetic photoprotein reporters

Renilla Luciferase Substrate Activity: Coelenterazine hcp in BRET and Reporter Assays

Coelenterazine hcp serves as a functional substrate for Renilla luciferase and has been employed in bioluminescence resonance energy transfer (BRET) assays for detecting protein-protein interactions in living cells [1]. The compound is documented for use as a Renilla luciferase substrate in BRET detection systems, though quantitative BRET ratios or signal intensities relative to native coelenterazine or coelenterazine 400a (DeepBlueC) in Renilla luciferase systems are not systematically reported in accessible primary literature [2]. Coelenterazine 400a is preferentially cited as the Renilla luciferase substrate for BRET due to its 400 nm emission minimizing GFP acceptor interference . Coelenterazine hcp finds primary utility in aequorin-based calcium detection where the 190× intensity advantage is directly applicable .

Renilla luciferase substrate
Supporting evidence
Functional substrate; no quantitative BRET head-to-head data vs. 400a
Primary BRET applications should evaluate coelenterazine 400a
hcp utility centers on aequorin calcium sensing
BRET assays Renilla luciferase Protein-protein interaction detection

Calcium Sensitivity: Coelenterazine hcp-Aequorin Complex Versus Native Coelenterazine-Aequorin

Coelenterazine hcp confers increased Ca2+ sensitivity to the aequorin complex compared to native coelenterazine [1]. This class-level observation is supported by findings that coelenterazine analogues modify Ca2+ affinity and spectral properties of the aequorin complex . Obelin-hcp displays higher Ca2+ sensitivity compared to obelin charged by native coelenterazine, with sensitivity comparable to aequorin-f and aequorin-hcp [2]. Quantitative Kd or EC50 values for Ca2+ binding to aequorin-hcp versus aequorin-native are not reported in the accessible primary literature; the increased sensitivity is a qualitative class inference based on structural-activity relationships of coelenterazine analogues [3].

Ca2+ sensitivity
Class-level inference
Higher Ca2+ sensitivity than native coelenterazine (qualitative)
Kd/EC50 values not quantified; empirical calibration recommended
Structure-activity inference from analogue series
Calcium affinity Ca2+ dose-response Aequorin bioluminescence

Regeneration Kinetics: Coelenterazine hcp Aequorin Reconstitution Rate Compared to e-Type Analogues

The rate of aequorin regeneration from apoaequorin and coelenterazine analogues varies significantly by analogue type. E-type coelenterazines (including e-aequorin) exhibit significantly faster regeneration kinetics than hcp-type analogues [1]. Ordinary aequorin regeneration with native coelenterazine reaches 50% in approximately 22 minutes, whereas e-type analogues accelerate this process, indicating possible superiority for intracellular aequorin reconstitution where rapid regeneration is required [1]. Coelenterazine hcp regeneration kinetics are not quantitatively reported in the accessible literature; the slower regeneration of hcp-type analogues relative to e-type is a class-level inference from structure-kinetic studies [1][2].

Regeneration kinetics
Class-level inference
Slower regeneration rate vs. e-type coelenterazines
Intracellular reconstitution may prefer e-type analogues for faster recovery
Regeneration half-time not reported for hcp
Apoaequorin reconstitution Coelenterazine regeneration Intracellular aequorin reconstitution

Coelenterazine hcp (CAS 123437-32-1): Evidence-Backed Research and Industrial Application Scenarios


High-Sensitivity Intracellular Calcium Monitoring with Recombinant Aequorin

Coelenterazine hcp is optimally deployed in experiments requiring maximum bioluminescence signal intensity from aequorin-based calcium sensing. The 190-fold luminescence enhancement over native coelenterazine-aequorin enables detection of subtle calcium fluctuations with superior signal-to-noise ratios. The compound is particularly suited for cell populations expressing recombinant apoaequorin where pre-reconstitution with hcp prior to calcium stimulation is feasible. The fast calcium response time supports monitoring of rapid calcium transients, though users should note that intracellular reconstitution of hcp may be slower than e-type analogues [1]. The aequorin bioluminescence system requires no excitation light source, eliminating autofluorescence and photobleaching artifacts inherent to fluorescent calcium indicators [2].

Ultra-Fast Calcium Transient Tracking Using Obelin-hcp Photoprotein Systems

For applications demanding maximum temporal resolution of calcium transients, obelin reconstituted with coelenterazine hcp provides a 20-fold faster response rate than aequorin-hcp and a 3-fold faster rate than obelin with native coelenterazine [3]. This kinetic advantage makes obelin-hcp the preferred reporter for tracking fast intracellular calcium dynamics such as neuronal action potentials, cardiac myocyte calcium sparks, and rapid signaling events. Obelin-hcp also preserves high specific bioluminescence activity and displays calcium sensitivity comparable to aequorin-hcp [3]. Users should procure coelenterazine hcp specifically for obelin reconstitution when sub-second calcium transient resolution is required.

High-Throughput Screening for GPCR Drug Discovery Using Coelenterazine hcp-Aequorin

The 190× luminescence intensity of coelenterazine hcp-aequorin relative to native coelenterazine-aequorin directly supports high-throughput screening (HTS) applications where signal strength determines assay robustness. The enhanced signal enables miniaturization of assay volumes and reduces reagent consumption per data point, improving cost efficiency in large-scale screening campaigns. Coelenterazine h and cp have been validated in HTS screening assays for GPCR targets [2]; hcp, with its superior 190× intensity compared to the 10-20× enhancement observed for h and cp , offers the highest sensitivity for aequorin-based GPCR calcium flux assays among the coelenterazine analogue class.

Bioluminescence Resonance Energy Transfer (BRET) Assays Requiring Renilla Luciferase Compatibility

Coelenterazine hcp is documented as a functional Renilla luciferase substrate and has been employed in BRET detection systems for protein-protein interaction studies [4]. However, coelenterazine 400a (DeepBlueC) is preferentially cited as the Renilla luciferase substrate for BRET due to its 400 nm emission profile that minimizes GFP acceptor interference . Coelenterazine hcp should be considered for BRET applications only when aequorin-based calcium monitoring is the primary objective and Renilla luciferase compatibility is a secondary requirement. Users specifically seeking optimal BRET performance with Renilla luciferase should evaluate coelenterazine 400a as the first-line substrate .

Application
Selection Property
Validation Focus
High-sensitivity intracellular Ca2+ monitoring (aequorin)
Luminescence signal intensity
Signal-to-noise ratio in aequorin reconstitution assays
Ultra-fast Ca2+ transient tracking (obelin)
Kinetic response rate
Stopped-flow response time for obelin-hcp
High-throughput GPCR screening
Signal intensity and assay miniaturization
Luminescence robustness in aequorin-based Ca2+ flux assays
BRET assays with Renilla luciferase
Renilla luciferase substrate compatibility
BRET ratio efficiency compared to coelenterazine 400a

Technical Documentation Hub

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